4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro-
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Overview
Description
4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- is a complex organic compound with a unique structure It belongs to the class of methanoindenes, which are characterized by a bridged bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by functionalization steps to introduce the 2,2-dimethoxyethoxy group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, 2,4,5,6,7,7a-hexahydro-
- 4,7-Methano-1H-indene, octahydro-5-methylene-
Uniqueness
4,7-Methano-1H-indene, 5(or 6)-(2,2-dimethoxyethoxy)-3a,4,5,6,7,7a-hexahydro- is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other methanoindenes and makes it valuable for specialized applications.
Properties
CAS No. |
71477-75-3 |
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Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(3aR,4R,5R,7S,7aS)-5-(2,2-dimethoxyethoxy)-4,7-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C15H26O3/c1-10-8-14(18-9-15(16-3)17-4)11(2)13-7-5-6-12(10)13/h5,7,10-15H,6,8-9H2,1-4H3/t10-,11+,12-,13-,14+/m0/s1 |
InChI Key |
QEBGKUMRBYPVBR-ZUWCUPBKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]([C@H]2[C@H]1CC=C2)C)OCC(OC)OC |
Canonical SMILES |
CC1CC(C(C2C1CC=C2)C)OCC(OC)OC |
Origin of Product |
United States |
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